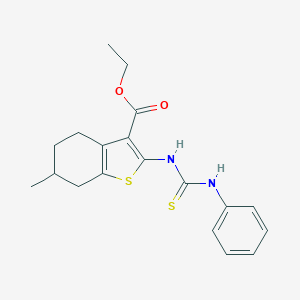
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a member of the benzothiophene family and has been found to exhibit various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its anti-cancer and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Effets Biochimiques Et Physiologiques
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its potential anti-cancer and anti-inflammatory properties. The compound has been found to exhibit these properties in various studies, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process. The multistep process required to synthesize this compound can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate the anti-cancer and anti-inflammatory properties of the compound. This could involve studying the compound in various cancer cell lines and animal models to better understand its mechanism of action and potential therapeutic applications. Another direction is to explore the potential use of this compound in other fields, such as agriculture or environmental science. Overall, the future directions for the research of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are numerous and could lead to significant advancements in various scientific fields.
Méthodes De Synthèse
The synthesis of Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through a multistep process. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4,5-dihydro-1,3-thiazole. The second step involves the reaction of the resulting compound with phenyl isothiocyanate to form 2-(phenylcarbamothioylamino)-4,5-dihydrothiazole. The final step involves the reaction of the resulting compound with methyl vinyl ketone to form Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to exhibit various scientific research applications. One of the primary applications of this compound is in the field of medicine. The compound has been found to exhibit potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, the compound has been found to exhibit potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propriétés
Numéro CAS |
132605-16-4 |
|---|---|
Nom du produit |
Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Formule moléculaire |
C19H22N2O2S2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-14-10-9-12(2)11-15(14)25-17(16)21-19(24)20-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H2,20,21,24) |
Clé InChI |
NSZHXXMZDOZFMR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



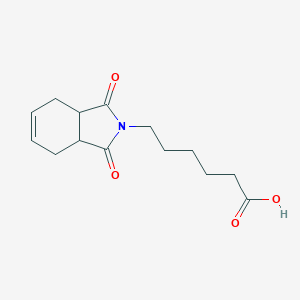
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
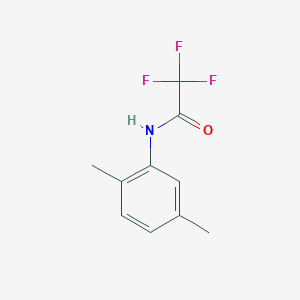
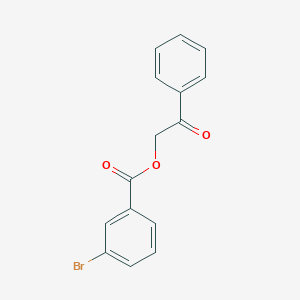

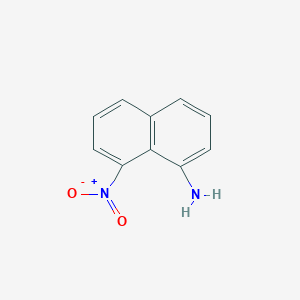
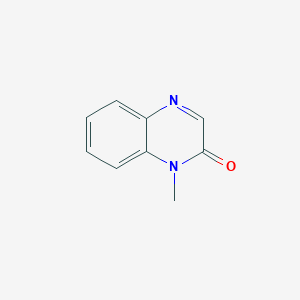
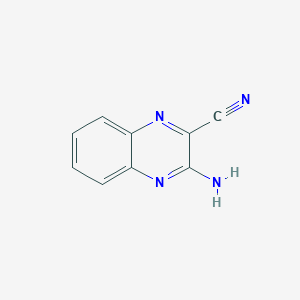
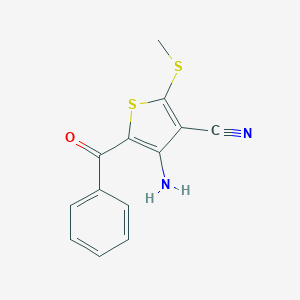
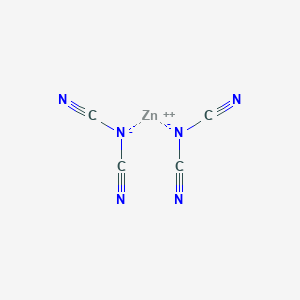
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
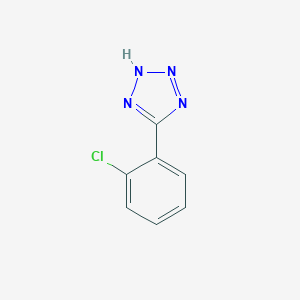
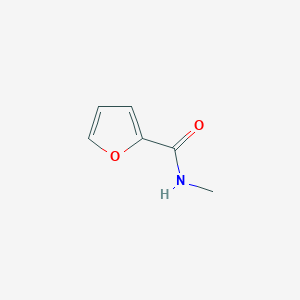
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)